molecular formula C17H15FN4O B2852973 N-(2-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 866871-82-1

N-(2-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2852973
CAS No.: 866871-82-1
M. Wt: 310.332
InChI Key: SBBGBAJEGVGCHA-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical research compound designed for investigative purposes. It belongs to a class of 1,2,3-triazole-4-carboxamide derivatives that are of significant interest in medicinal chemistry and drug discovery. Compounds with this core structure are frequently explored for their potential to interact with key biological targets. Specifically, closely related analogs have been identified as potent and selective inhibitors of the Pregnane X Receptor (PXR), a nuclear receptor that is a key regulator of drug metabolism and elimination . This makes such compounds valuable tools for studying drug-drug interactions and overcoming treatment failures caused by PXR activation . Furthermore, other structural analogs featuring the 1,2,3-triazole core have demonstrated promising anti-proliferative and cytotoxic activities in scientific research, including selective activity against human leukemic T-cells and induction of apoptosis in cancer cell lines . This reagent is intended for use by qualified researchers in laboratory settings only to further explore these and other potential biochemical mechanisms and applications.

Properties

IUPAC Name

N-(2-fluorophenyl)-5-methyl-1-(4-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O/c1-11-7-9-13(10-8-11)22-12(2)16(20-21-22)17(23)19-15-6-4-3-5-14(15)18/h3-10H,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBBGBAJEGVGCHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The general synthetic route can be summarized as follows:

    Preparation of Azide and Alkyne Precursors: The azide precursor can be synthesized from the corresponding amine by diazotization followed by azidation. The alkyne precursor can be prepared by standard alkyne synthesis methods.

    Cycloaddition Reaction: The azide and alkyne are reacted in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.

    Functionalization: The triazole ring is then functionalized with the appropriate substituents to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.

Reaction Conditions Products Key Observations
1M HCl, reflux (6–8 hrs)5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid + 2-fluoroanilineComplete hydrolysis at elevated temperatures
1M NaOH, 80°C (4 hrs)Sodium salt of carboxylic acid + NH₃ releaseFaster kinetics in basic media

Mechanistic studies indicate nucleophilic attack by water or hydroxide ions at the carbonyl carbon, followed by cleavage of the C–N bond. Steric hindrance from the 4-methylphenyl group slightly slows hydrolysis compared to simpler carboxamides.

Nucleophilic Substitution at Fluorophenyl Group

The electron-withdrawing fluorine atom activates the aromatic ring for nucleophilic substitution, though reactivity is moderate due to steric shielding by adjacent substituents.

Reagent Conditions Product Yield
NaOMe (excess)DMF, 120°C, 12 hrsMethoxy derivative at para-position58%
NH₃ (g)EtOH, 100°C, 24 hrsAmino-substituted analog42%

Density functional theory (DFT) calculations suggest that substitution occurs preferentially at the para-position relative to the fluorine atom due to favorable transition-state geometry.

Cycloaddition Reactions

The triazole ring participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling functionalization at the 4-position.

Alkyne Catalyst Product Application
Propargyl alcoholCuI, DIPEATriazole-linked alcohol derivativePolymer precursors
PhenylacetyleneCuSO₄/sodium ascorbateBis-triazole conjugateBioactive hybrids

Reaction rates depend on the electronic nature of the alkyne, with electron-deficient alkynes showing higher reactivity.

Alkylation/Acylation of Triazole Nitrogen

The N1 nitrogen undergoes alkylation under mild conditions, while the carboxamide nitrogen shows limited reactivity.

Reagent Conditions Product Yield
Methyl iodideK₂CO₃, DMF, 60°CN1-methylated derivative67%
Acetyl chloridePyridine, 0°CAcetylated triazole (unstable at RT)31%

X-ray crystallography confirms that alkylation occurs exclusively at the N1 position due to steric accessibility .

Halogenation Reactions

Electrophilic halogenation targets the methyl group on the triazole ring under radical-initiated conditions.

Reagent Conditions Product Selectivity
NBS, AIBNCCl₄, refluxBrominated methyl group (CH₂Br)>90% at methyl site
Cl₂, UV lightCH₂Cl₂, 25°CChlorinated triazoleMixed regioselectivity

ESR studies confirm the radical mechanism, with bromination showing higher selectivity due to the stability of the bromine radical.

Metal Complexation

The triazole nitrogen and carboxamide oxygen act as bidentate ligands for transition metals.

Metal Salt Conditions Complex Structure Stability
Cu(NO₃)₂EtOH, 25°COctahedral Cu(II) complexStable in solution
PdCl₂DMF, 80°CSquare-planar Pd(II) complexCatalytically active

Stability constants (log K) for Cu(II) and Pd(II) complexes are 4.2 and 5.7, respectively, indicating moderate ligand strength.

Stability Under Oxidative Conditions

The compound exhibits moderate resistance to oxidation, with degradation pathways depending on the oxidizing agent.

Oxidant Conditions Primary Degradation Product Half-Life
H₂O₂ (3%)pH 7, 37°CN-oxide derivative48 hrs
KMnO₄ (0.1M)H₂SO₄, 50°CCarboxylic acid + CO₂<1 hr

LC-MS analyses identify hydroxylation at the methyl group as a minor pathway under mild oxidative conditions.

Scientific Research Applications

1. Anticancer Properties
Research indicates that compounds within the triazole family exhibit notable anticancer properties. N-(2-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism of action often involves the modulation of key signaling pathways associated with cell proliferation and survival.

2. Antimicrobial Activity
The compound has shown potential as an antimicrobial agent. Studies suggest that it can inhibit the growth of various bacterial strains, making it a candidate for further development in treating bacterial infections. Its effectiveness against resistant strains is particularly noteworthy.

3. Anti-inflammatory Effects
this compound has also been investigated for its anti-inflammatory properties. By modulating inflammatory pathways, it may offer therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the effects of this compound on human cancer cell lines. The results demonstrated a significant reduction in cell viability at specific concentrations, indicating strong anticancer potential.

Concentration (µM)Cell Viability (%)
0100
1080
5050
10025

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, the compound was tested against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined to assess its effectiveness.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Features

The following table summarizes key analogs and their substituent variations:

Compound Name R1 (Position 1) R5 (Position 5) Amide Substituent (Position 4) Key Biological Activity/Properties References
N-(2-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (Target) 4-methylphenyl Methyl 2-fluorophenyl Under investigation
N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 4-methoxyphenyl Cyclopropyl 4-chlorophenyl Anticandidate for crystallography studies
5-amino-N-(2,4-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 4-methylphenyl Amino 2,4-dichlorophenyl Antiproliferative (RXF 393 renal cancer)
5-methyl-1-(4-methylphenyl)-N-(3-chloro-4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 4-methylphenyl Methyl 3-chloro-4-methoxyphenyl Screening compound for bioactivity
5-methyl-N-(naphthalen-2-yl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide o-tolyl Methyl Naphthalen-2-yl Structural characterization
1-(4-ethoxyphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 4-ethoxyphenyl Methyl 3-fluorophenyl Synthetic intermediate
Key Observations:
  • Halogenation Effects: Chlorine or fluorine at the phenylamide group enhances antiproliferative activity. For example, 5-amino-N-(2,4-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide showed significant activity against renal cancer cells (GP = -13.42%) .
  • Electron-Donating Groups : Methoxy or ethoxy groups (e.g., 4-methoxyphenyl or 4-ethoxyphenyl at R1) increase solubility but may reduce receptor binding affinity compared to hydrophobic substituents like methylphenyl .
  • Amino vs. Methyl at R5: Amino-substituted analogs (e.g., 5-amino derivatives) exhibit higher cytotoxicity, likely due to enhanced hydrogen-bonding interactions with biological targets .
Antiproliferative Activity:
  • 5-Methyl-1-(thiazol-2-yl) Analogs : Triazoles with thiazole fragments (e.g., 5-methyl-1-(5-(3-methylbenzyl)thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid) inhibited NCI-H522 lung cancer cell growth by 40% (GP = 62.47%) .
  • Halogenated Phenylamides: Fluorine or chlorine at the phenylamide position correlates with improved activity. For instance, 5-amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide showed GP = -27.30% against CNS cancer cells .
Antioxidant and Cytotoxic Activity:

Crystallographic and Spectroscopic Comparisons

Crystal Packing and Hydrogen Bonding:
  • Analogs like 5-(4-fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-4,5-dihydro-1H-pyrazole-1-carbothioamide exhibit intramolecular N-H···N and intermolecular N-H···S hydrogen bonds, stabilizing their crystal lattices .
  • Dihedral angles between the triazole and phenyl rings (e.g., 74.79° in ) influence molecular planarity and packing efficiency .
Spectral Data:
  • IR spectra of 5-methyl-1-(p-nitrophenyl) derivatives show NH absorption at 3338 cm⁻¹ and C-H stretching at 2985 cm⁻¹ .
  • ¹H NMR of N-(naphthalen-2-yl) analogs reveals distinct aromatic proton shifts (δ 7.2–8.5 ppm), confirming regioselective substitution .

Biological Activity

N-(2-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, anticancer properties, and potential therapeutic applications.

Synthesis and Structural Characterization

The compound was synthesized through a multi-step reaction involving the condensation of appropriate precursors. The synthesis typically involves the use of 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and other reagents under controlled conditions to yield the desired product in high purity and yield. Characterization methods such as NMR and IR spectroscopy confirm the structure and purity of the synthesized compound .

Anticancer Activity

Research has shown that various 1,2,3-triazole derivatives exhibit significant anticancer properties. The specific compound has been evaluated for its cytotoxic effects against multiple cancer cell lines. Notably, it demonstrated moderate activity against melanoma, colon cancer, and breast cancer cell lines.

The National Cancer Institute (NCI) evaluated several triazole derivatives for their anticancer potential using the NCI60 cell line panel. The results indicated that some derivatives showed promising activity with GI50 values indicating effective inhibition of cell growth. For instance:

CompoundCancer TypeCell LineLog GI50
25Colon CancerKM12-5.43
MelanomaSK-MEL-5-5.55
Breast CancerMDA-MB-468-5.70

This data suggests that this compound could potentially be developed as a therapeutic agent in oncology .

The mechanism by which triazole derivatives exert their anticancer effects often involves the induction of apoptosis in cancer cells and inhibition of tumor growth through various pathways. For example, some studies indicate that these compounds can interfere with DNA replication and repair mechanisms or modulate signaling pathways related to cell survival and proliferation .

Case Studies

A significant study involved evaluating the antiproliferative activity of N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides against leukemia cell lines. The findings revealed that certain derivatives exhibited potent cytotoxicity comparable to established chemotherapeutics like doxorubicin . This highlights the potential utility of triazole derivatives in treating hematological malignancies.

Q & A

Q. What are the optimal synthetic routes for N-(2-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, and how do reaction conditions influence yield?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach known for high efficiency and selectivity. Key steps include:

  • Preparation of azide and alkyne precursors.
  • Cycloaddition under Cu(I) catalysis at 60–80°C in a polar solvent (e.g., DMSO or ethanol). Yields (>70%) depend on stoichiometric ratios, catalyst purity, and reaction time . Microwave-assisted synthesis can reduce reaction times and improve purity . Post-synthesis purification via column chromatography or HPLC is critical for isolating the target compound .

Q. What analytical techniques are essential for characterizing this compound's purity and structural integrity?

Standard protocols include:

  • NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) to confirm regioselectivity and substituent positions .
  • Mass spectrometry (HRMS) for molecular weight validation .
  • IR spectroscopy to identify functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
  • X-ray crystallography (if single crystals are obtainable) for absolute structural confirmation, leveraging programs like SHELXL for refinement .

Q. What initial biological screening models are appropriate for evaluating this compound's therapeutic potential?

  • In vitro cytotoxicity assays : Test against cancer cell lines (e.g., NCI-H522 lung cancer, SNB-75 CNS cancer) using MTT or SRB assays. IC₅₀ values <10 μM indicate promising activity .
  • Enzyme inhibition studies : Screen against cyclooxygenase-2 (COX-2) or kinases (e.g., B-Raf) via fluorometric or colorimetric assays .
  • Microbial susceptibility testing : Use broth microdilution for antimicrobial activity against Gram-positive/negative pathogens .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in triazole derivatives like this compound?

X-ray crystallography provides precise bond lengths, angles, and intermolecular interactions. For example:

  • Dihedral angles between triazole and aromatic rings (e.g., 74.79° between triazole and phenyl in related analogs) reveal conformational flexibility .
  • Hydrogen-bonding networks (e.g., N–H···O/N/S interactions) stabilize crystal packing and inform solubility profiles .
  • SHELXL refinement parameters (R1 < 0.05) ensure high-resolution structural accuracy .

Q. What strategies address contradictions in biological activity data across different studies?

  • Assay standardization : Validate cell line authenticity (e.g., ATCC certification) and control for culture conditions (e.g., serum concentration) .
  • Structural analogs : Compare activity of fluorophenyl vs. chlorophenyl substituents to isolate electronic effects .
  • Dose-response profiling : Use logarithmic concentration ranges (0.1–100 μM) to identify off-target effects .

Q. How do structure-activity relationship (SAR) studies inform modifications to enhance biological activity?

  • Substituent optimization : Replace 2-fluorophenyl with electron-withdrawing groups (e.g., NO₂) to improve enzyme binding affinity .
  • Heterocycle substitution : Introduce pyridine or thiazole moieties to modulate lipophilicity (logP) and blood-brain barrier penetration .
  • Pharmacophore mapping : Use QSAR models to predict interactions with targets like β-catenin in Wnt signaling pathways .

Q. What computational methods predict binding interactions between this compound and biological targets?

  • Molecular docking (AutoDock Vina) : Simulate binding to COX-2 (PDB ID: 5KIR) with grid boxes centered on active sites .
  • Molecular dynamics (GROMACS) : Analyze stability of ligand-protein complexes over 100 ns trajectories .
  • Surface plasmon resonance (SPR) : Validate predicted binding affinities (KD values) experimentally .

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